O,N-Aminomethanylylidene-beta-D-arabinofuranose
Overview
Description
O,N-Aminomethanylylidene-beta-D-arabinofuranose is a heterocyclic compound with the molecular formula C6H10N2O4 and a molecular weight of 174.15 g/mol . This compound is a derivative of beta-D-arabinofuranose, a sugar molecule, and contains an aminomethanylylidene group. It is primarily used in synthetic chemistry and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,N-Aminomethanylylidene-beta-D-arabinofuranose typically involves the reaction of beta-D-arabinofuranose with an aminomethanylylidene precursor under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or water, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often produced in batch reactors. The final product is subjected to rigorous quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: O,N-Aminomethanylylidene-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethanylylidene group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
O,N-Aminomethanylylidene-beta-D-arabinofuranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of O,N-Aminomethanylylidene-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The aminomethanylylidene group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
- O,N-Aminomethanylylidene-beta-D-ribofuranose
- O,N-Aminomethanylylidene-beta-D-xylofuranose
- O,N-Aminomethanylylidene-beta-D-lyxofuranose
Comparison: O,N-Aminomethanylylidene-beta-D-arabinofuranose is unique due to its specific sugar backbone (beta-D-arabinofuranose) and the presence of the aminomethanylylidene group. Compared to its analogs, it may exhibit different reactivity and biological activity due to the structural differences in the sugar moiety .
Properties
IUPAC Name |
(3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVSTOFYHUJRU-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(O1)N=C(O2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27963-98-0 | |
Record name | O,N-Aminomethanylylidene-beta-D-arabinofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027963980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-BETA-D-ARABINOFURANO[1',2':4,5]OXAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,N-AMINOMETHANYLYLIDENE-.BETA.-D-ARABINOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQJ8OB6ZYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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